

Physical and chemical properties of Boc-protected indole-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

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An In-depth Technical Guide to 1-Boc-indole-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid).

This versatile building block is of significant interest in medicinal chemistry and organic synthesis, primarily due to the prevalence of the indole scaffold in biologically active molecules.

[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an invaluable tool for constructing complex molecular architectures.[2][3]

Core Physical and Chemical Properties

N-Boc-indole-3-boronic acid is a stable, solid compound under standard conditions.[4][5] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents compared to the unprotected indole-3-boronic acid, while also modulating the reactivity of the indole ring.

Table 1: Physical and Chemical Data for N-Boc-indole-3-boronic acid

Property	Value	Reference
IUPAC Name	[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid	[4]
Molecular Formula	C ₁₃ H ₁₆ BNO ₄	[4]
Molecular Weight	261.08 g/mol	[4]
CAS Number	181365-26-4	[4]
Appearance	Off-white to light yellow solid	[5]
Melting Point	85-90 °C (literature value for 2-isomer)	[6]
Topological Polar Surface Area	71.7 Å ²	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	3	[4]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of N-Boc-indole-3-boronic acid.

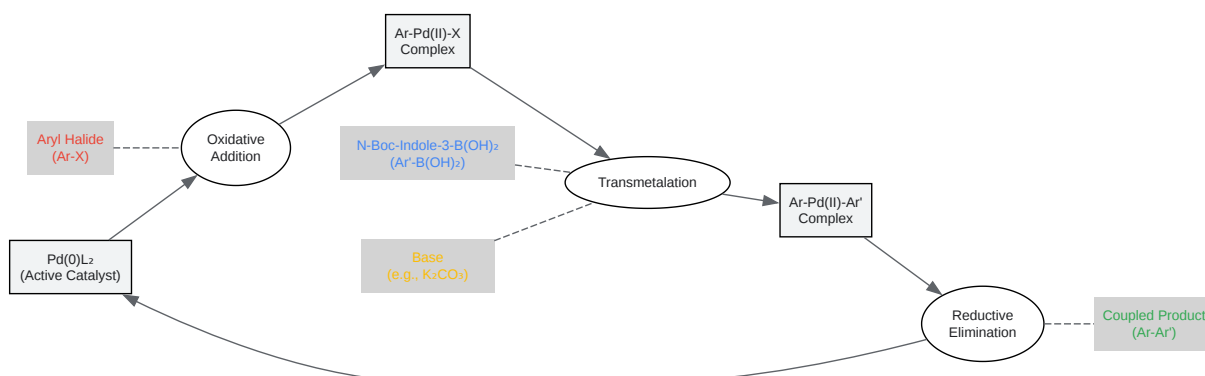
- **Chemical Stability:** The compound is stable under recommended storage conditions.[7] However, boronic acids, in general, can undergo dehydration to form cyclic anhydrides (boroxines). The Boc-protecting group offers some steric hindrance that can mitigate this process. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents. [7]
- **Storage Conditions:** For long-term stability, it should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[5][7] For solutions in solvents like DMSO, storage at -80°C is recommended for up to six months.[5][7]

Reactivity and Synthetic Applications

The primary utility of N-Boc-indole-3-boronic acid lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] N-Boc-indole-3-boronic acid couples efficiently with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[2][3] This reaction is fundamental for synthesizing complex indole derivatives, which are key structures in many pharmaceutical agents.[8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1]



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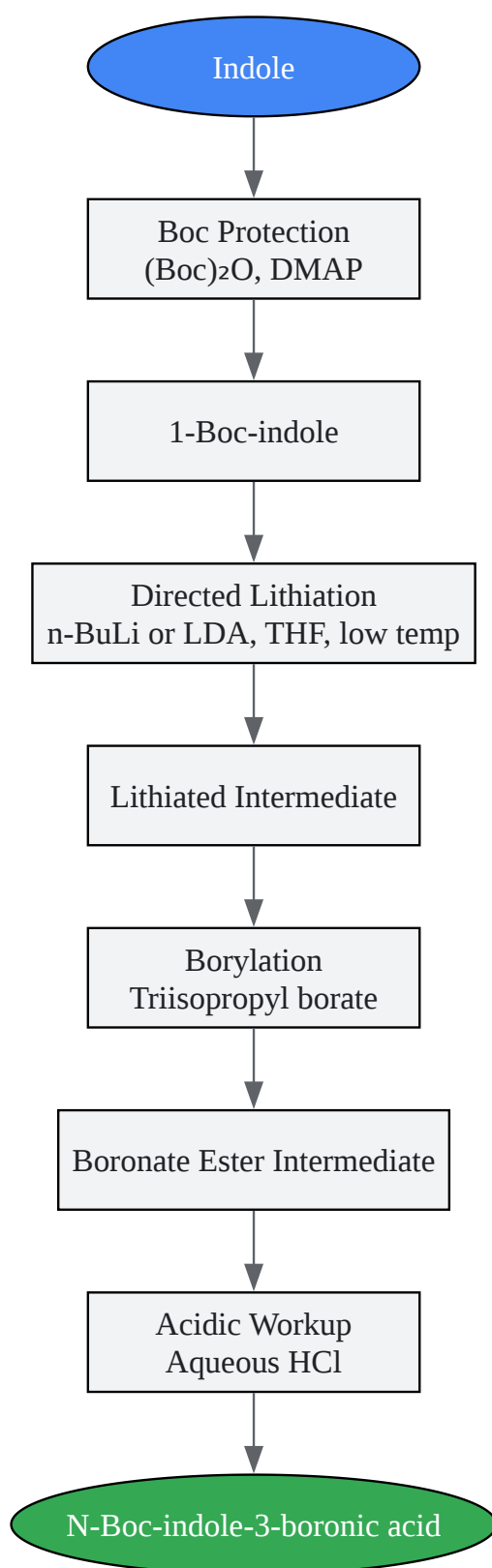
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide generalized experimental protocols. Researchers should optimize conditions based on specific substrates and scales.

Synthesis of N-Boc-indole-3-boronic acid

The synthesis typically involves the protection of the indole nitrogen followed by a directed lithiation and borylation sequence. This is analogous to methods developed for other indole isomers.^[8]^[10]



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Caption: General synthetic workflow for N-Boc-indole-3-boronic acid.

Methodology:

- **Boc Protection:** To a solution of indole in a suitable solvent like dichloromethane at room temperature, add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O). [8] Stir the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction by washing with dilute acid and brine, drying the organic layer, and concentrating to yield 1-Boc-indole.[8]
- **Lithiation and Borylation:** Dissolve 1-Boc-indole in dry tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).[8] Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 or C3 position. For the 3-isomer, specific directing effects or reaction conditions may be required. Following lithiation, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.
- **Workup and Purification:** Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8] Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final N-Boc-indole-3-boronic acid.[8]

Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the structure and purity of the synthesized compound.

- **¹H NMR:** The proton NMR spectrum will show characteristic signals for the indole ring protons, the tert-butyl protons of the Boc group (typically a sharp singlet around 1.6 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
- **¹³C NMR:** The carbon spectrum will show resonances for the indole carbons, the carbonyl and quaternary carbons of the Boc group, and a C-B carbon signal.[11]
- **¹¹B NMR:** Boron-11 NMR is a highly effective tool for analyzing boronic acids.[12][13] The sp²-hybridized boron of the boronic acid typically appears as a broad signal in the range of 27-30 ppm.[12][14] Upon formation of a tetrahedral boronate complex (e.g., with a diol or at high pH), this signal shifts upfield.[12][13]

Protocol for Suzuki-Miyaura Coupling

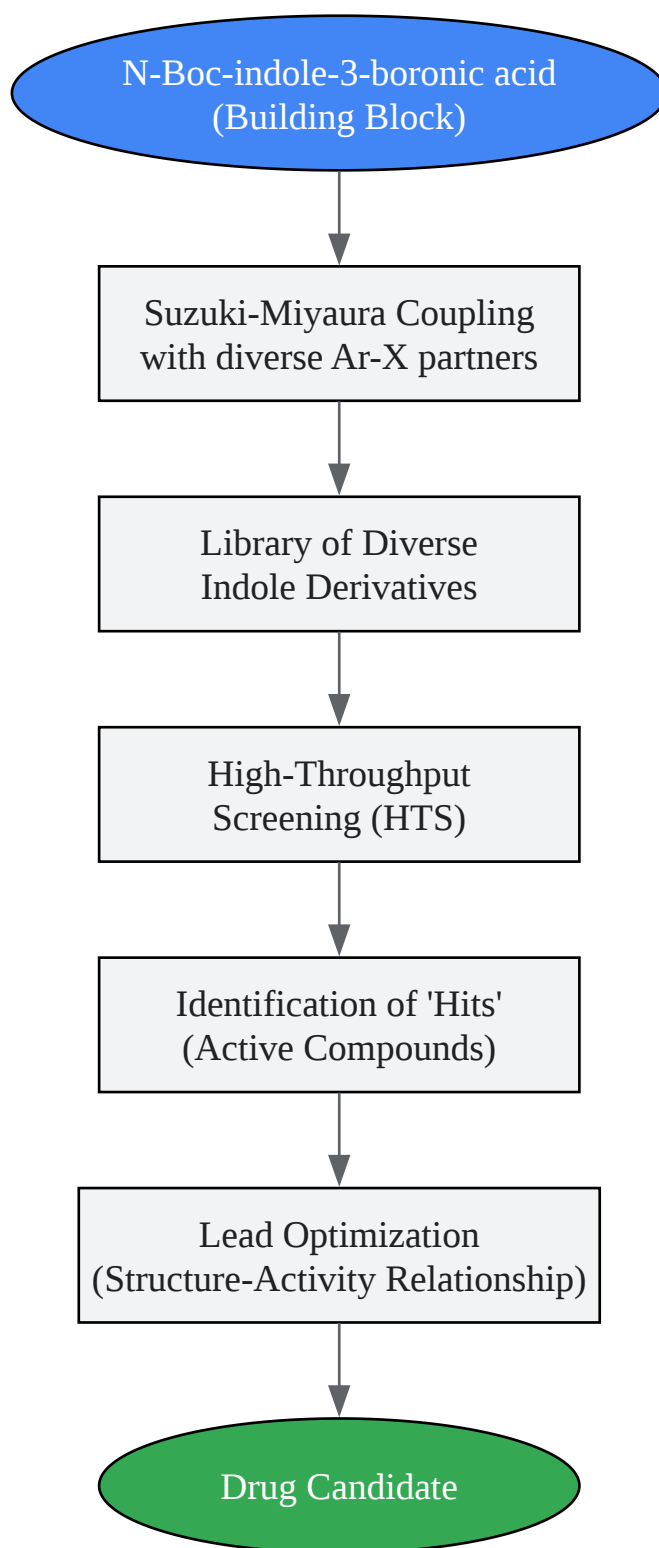
Methodology:

- **Reaction Setup:** In a flame-dried Schlenk tube or microwave vial, combine N-Boc-indole-3-boronic acid (1.2-1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-4.0 equiv.).^[2]
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.^[2]
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like dioxane/water or DME/water, via syringe.^{[2][15]}
- **Reaction:** Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or GC-MS.^[2]
- **Workup and Purification:** After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.^[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.^[16]

Role in Drug Discovery and Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^{[1][17]} Boronic acids themselves are increasingly recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.^{[3][18][19]}

N-Boc-indole-3-boronic acid serves as a critical starting material for generating libraries of complex indole derivatives.^[9] These libraries can be screened for biological activity against various targets, including kinases, proteases, and receptors, in disease areas like oncology and neurodegenerative disorders.^{[1][20]}



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Caption: Workflow for utilizing N-Boc-indole-3-boronic acid in drug discovery.

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- To cite this document: BenchChem. [Physical and chemical properties of Boc-protected indole-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070011#physical-and-chemical-properties-of-boc-protected-indole-3-boronic-acid]

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